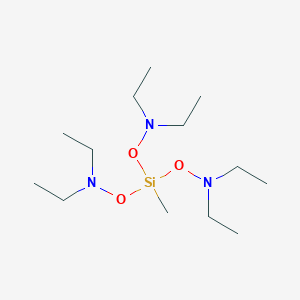
2-Naphthoylmethyl thiocyanate
Descripción general
Descripción
2-Naphthoylmethyl thiocyanate (NMT) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of two nitrogen atoms, two carbon atoms, two sulfur atoms, and one oxygen atom. NMT has a variety of biochemical and physiological effects on cells, and has been used to study the mechanisms of action of various drugs.
Aplicaciones Científicas De Investigación
Colorimetric Sensing : Thiocyanate ions can be detected using gold nanoparticle probes, enabling colorimetric recognition and sensing, which is applicable in biological samples such as human urine (Zhang, Yang, Wang, & Xiurong, 2012).
Selective Preparation of Thiocyanates : The von Braun cyanogen bromide reaction with mixed 2-(trimethylsilyl)ethyl sulfides offers a selective method for preparing thiocyanates. This process is utilized in nucleoside chemistry, particularly for creating mechanism-based inhibitors of ribonucleoside diphosphate reductase and other bioactive molecules (Chambert, Thomasson, & Décout, 2002).
Photocrosslinking : α-Thiocyanatoketones, including 2-Naphthoylmethyl thiocyanate, are used as photoinitiators in the photocrosslinking of 1,4-polybutadiene. This application is significant in the development of materials with specific mechanical and chemical properties (Kern & Hummel, 1993).
Synthesis of Bioactive Compounds : 2-Aryl-4-thioxo-4H-naphtho[2,3-e][1,3]oxazine-5,10-dione synthesis involves the use of ammonium thiocyanate, and these compounds show diverse pharmacological properties (Balouchzehi & Hassanabadi, 2019).
Formation of Tetrazoles : Thiocyanates, including 2-naphthyl thiocyanate, are used in the synthesis of 1H-tetrazoles, which have significant applications in various areas of chemistry and pharmacology (Dişli & Salman, 2009).
Molecular Architecture in Complexes : Thiocyanate compounds contribute to the formation of metal complexes with diverse geometries and fluorescence properties, useful in materials science and chemical sensing (Nath & Baruah, 2014).
Organocatalysis : Thiocyanation of oxindoles using N-thiocyanatophthalimide in the presence of 2-naphthol demonstrates the importance of thiocyanates in organocatalyzed asymmetric reactions, relevant in the synthesis of enantioenriched compounds (Qiu, Wu, Yuan, Long, Yin, & Chen, 2019).
Safety and Hazards
Direcciones Futuras
Thiocyanate in industrial wastewater is an urgent problem to be solved . Future research aims to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale . Additionally, photocatalytic and electrocatalytic approaches using light and electrical energy as direct energy sources are being developed for thiocyanation reactions .
Mecanismo De Acción
Target of Action
2-Naphthoylmethyl thiocyanate is a thiocyanate derivative . Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . .
Mode of Action
Thiocyanates, in general, can introduce scn groups into parent molecules for constructing scn-containing small organic molecules . The introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction .
Biochemical Pathways
Thiocyanates are known to be involved in various biochemical reactions .
Result of Action
Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSBOSKVIWYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172937 | |
| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19339-62-9 | |
| Record name | 2-Naphthoylmethyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019339629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoylmethyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RLP893D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
